![molecular formula C12H22N4O B11742672 [(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring and a morpholine ring connected through an ethylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also features a pyrazole and morpholine ring but with different substituents.
4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine: Another similar compound with a bromine substituent on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22N4O |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-[(2-ethylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H22N4O/c1-2-16-12(3-4-14-16)11-13-5-6-15-7-9-17-10-8-15/h3-4,13H,2,5-11H2,1H3 |
Clé InChI |
NTJRDFONYJYQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CNCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)
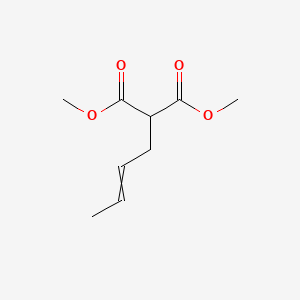

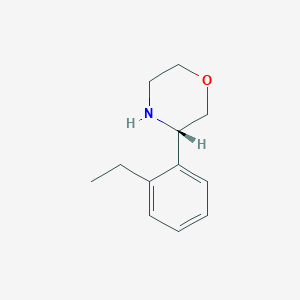
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)
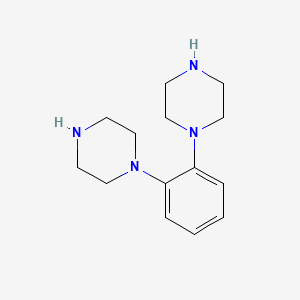
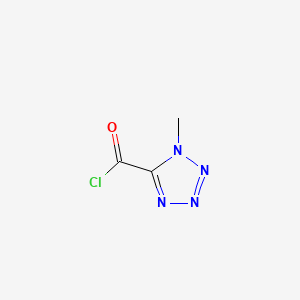
![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)
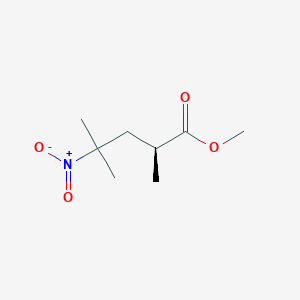
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)

![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
